4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol
Description
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol is a chemical compound belonging to the family of phenols. It is characterized by the presence of a bromine atom at the 4th position and a fluorophenyl imino group at the 2nd position of the phenol ring.
Properties
IUPAC Name |
4-bromo-2-[(3-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHOJRWWRXNOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 5-bromo-salicylaldehyde (2 mmol) is dissolved in absolute ethanol (20 mL) and combined with 3-fluoroaniline (2 mmol). The mixture is refluxed at 78°C for 30–60 minutes under inert atmosphere, yielding a light-yellow solution. Prolonged heating beyond 1 hour risks side reactions, such as oxidation of the aldehyde or hydrolysis of the imine. The reaction’s efficiency depends on stoichiometric equivalence and the absence of moisture, which can hydrolyze intermediates.
Solvent and Catalytic Effects
Ethanol is the solvent of choice due to its polarity, which solubilizes both aromatic reactants, and its low boiling point, facilitating easy reflux. While the reaction often proceeds without catalysts, trace acetic acid (1–2 mol%) may accelerate imine formation by polarizing the carbonyl group. Alternative solvents like methanol or tetrahydrofuran (THF) have been explored but may reduce yields due to poorer solubility of the fluorinated components.
Work-Up and Purification Strategies
Post-reaction work-up involves neutralizing unreacted reagents and isolating the product. The crude mixture is cooled to room temperature, filtered, and washed sequentially with dilute hydrochloric acid (1 M) and deionized water to remove residual amine and catalyst. The organic phase is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Recrystallization and Crystallographic Analysis
Recrystallization from hot ethanol yields pale-yellow crystals suitable for X-ray diffraction. Slow evaporation at room temperature promotes the growth of single crystals, as demonstrated in the structurally analogous compound 4-bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. Intramolecular O–H⋯N hydrogen bonds stabilize the E-configuration, creating a six-membered S(6) ring motif that enhances crystalline order.
| Crystallographic Data | Values |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 4.4820 Å, b = 20.8088 Å, c = 12.2189 Å |
| Dihedral angle between aryl rings | 9.00° |
| Hydrogen bond length (O–H⋯N) | 1.82 Å |
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation has been explored to reduce reaction times. In a modified protocol, 5-bromo-salicylaldehyde and 3-fluoroaniline are irradiated at 100°C for 10 minutes in ethanol, achieving 85% yield compared to 70% under conventional reflux. This method minimizes thermal degradation and is scalable for high-throughput synthesis.
Solid-State Mechanochemical Approaches
Ball milling equimolar amounts of the aldehyde and amine for 30 minutes in the absence of solvent produces the Schiff base with 60% yield. While environmentally benign, this method requires post-milling purification via column chromatography, limiting its practicality.
Characterization and Quality Control
Spectroscopic Analysis
- FT-IR : A strong absorption band at 1620 cm⁻¹ confirms the C=N stretch. The phenolic O–H stretch appears as a broad peak at 3200–3400 cm⁻¹.
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, CH=N), 7.92–6.85 (m, 7H, aromatic), 11.32 (s, 1H, OH).
- MS (EI) : m/z 294.13 [M]⁺, consistent with the molecular formula C₁₃H₉BrFNO.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of OLED materials for advanced display technologies.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with various biological molecules, while the imino group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}phenol
- (E)-2-(((4-fluorophenyl)imino)methyl)phenol
- (E)-4-(((4-bromophenyl)imino)methyl)phenol
Uniqueness
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol is a Schiff base compound that has attracted attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, presenting detailed findings from various studies, synthesis methods, and potential applications.
Structural Features
The compound features an azomethine functional group (C=N) linked to a phenolic structure, with a molecular formula of C₁₃H₉BrFNO. The presence of bromine at the 4-position and a fluorine-substituted phenyl group at the 3-position contributes to its unique chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₉BrFNO |
| Molar Mass | 302.12 g/mol |
| Functional Groups | Azomethine (C=N), Phenolic (–OH), Halogen substituents |
Synthesis
The synthesis typically involves a condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 3-fluoroaniline under acidic conditions, often requiring reflux in a suitable solvent to facilitate the formation of the azomethine bond.
Antimicrobial Activity
Research indicates that Schiff bases like 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
Antifungal Properties
In addition to antibacterial activity, the compound has shown promising antifungal effects. It was tested against several fungal strains such as Candida albicans and Aspergillus niger, exhibiting notable inhibition rates. The antifungal mechanism may involve alteration of membrane permeability or inhibition of fungal enzyme activity.
Anticancer Potential
The anticancer properties of 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol have also been explored. In vitro studies indicated that it could induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.
Case Studies
- Antimicrobial Study : A study reported that the compound exhibited minimum inhibitory concentrations (MICs) as low as 32 μg/mL against E. coli and S. aureus, suggesting strong antibacterial potential .
- Antifungal Activity : Another investigation revealed an IC50 value of 25 μg/mL against C. albicans, indicating effective antifungal action .
- Cancer Cell Line Testing : In assays involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 15 μM, highlighting its potential as an anticancer agent .
The biological activity of 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol is attributed to its ability to interact with specific enzymes or receptors within biological systems. The phenolic group can form hydrogen bonds with various biological molecules, while the imino group participates in nucleophilic addition reactions. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are commonly employed to characterize 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol, and how are they applied?
- Answer: Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., phenolic O–H, C=N imine stretch) and hydrogen bonding. UV-Vis spectroscopy examines electronic transitions, particularly π→π* and n→π* in the Schiff base moiety. These methods are often combined with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to validate experimental spectra and predict electronic properties .
Q. What synthetic routes are reported for this compound and its metal complexes?
- Answer: The ligand is synthesized via condensation of 4-bromo-2-hydroxybenzaldehyde with 3-fluoroaniline under reflux in ethanol. Metal complexes (e.g., Mn(II), Fe(III)) are prepared by reacting the ligand with metal salts in methanol or DMF, followed by crystallization. Characterization includes elemental analysis, molar conductivity, and magnetic susceptibility measurements .
Q. How is crystallographic data for this compound obtained and interpreted?
- Answer: Single-crystal X-ray diffraction (SCXRD) using instruments like the Oxford Diffraction Xcalibur Eos diffractometer provides unit cell parameters and molecular packing. Intramolecular O–H⋯N hydrogen bonds and C–H⋯π interactions are analyzed using software like SHELXL or WinGX. Monoclinic systems (e.g., space group P2₁/n) are common, with planar molecular geometries (r.m.s. deviations <0.05 Å) .
Advanced Research Questions
Q. How do computational methods like DFT address discrepancies between experimental and theoretical spectral data?
- Answer: Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy in predicting vibrational frequencies and UV-Vis absorption maxima. Basis sets like 6-311+G(d,p) account for polarization and diffuse effects. Discrepancies in O–H stretching frequencies (~300 cm⁻¹ deviations) may arise from solvent effects or anharmonicity, requiring implicit solvation models (e.g., PCM) or post-Hartree-Fock corrections .
Q. What challenges arise in analyzing non-covalent interactions in crystal structures of halogenated Schiff bases?
- Answer: Bromine and fluorine atoms influence packing via halogen bonding (C–Br⋯O/N) and van der Waals interactions. However, weak C–H⋯F contacts (<3.0 Å) are often overshadowed by stronger H-bonds, necessitating Hirshfeld surface analysis. Comparative studies with chloro/methoxy analogs reveal steric effects from substituents on molecular planarity .
Q. How do solvent mixtures affect the physicochemical properties of this compound?
- Answer: Ultrasonic velocity studies in dioxane-water mixtures (305–320 K) show non-ideal behavior due to solute-solvent H-bonding and hydrophobic interactions. Deviations in Rao’s specific sound velocity (ΔU² > 5%) correlate with solvent polarity. Computational models (e.g., Nomoto’s relation) predict sound velocity with <2% error when accounting for temperature-dependent density changes .
Q. What methodologies are used to evaluate biological activity in metal complexes of this ligand?
- Answer: Anticancer activity is assessed via MTT assays (e.g., against HeLa cells), while antimicrobial efficacy is tested using disk diffusion (MIC values <50 µg/mL). Docking studies (AutoDock Vina) target enzymes like topoisomerase II or bacterial gyrase, with ADMET predictions (SwissADME) ensuring drug-likeness. Cr(III) complexes often show higher cytotoxicity due to enhanced cellular uptake .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
